molecular formula C13H17N3O2 B13006318 tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

Cat. No.: B13006318
M. Wt: 247.29 g/mol
InChI Key: GMILLZXDEQQBJB-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core

Preparation Methods

The synthesis of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of bases and solvents to facilitate the cyclization and substitution reactions .

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)11-7-10-9(8-15-11)5-6-14-10/h5-8,14H,1-4H3

InChI Key

GMILLZXDEQQBJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C2C=CNC2=C1

Origin of Product

United States

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